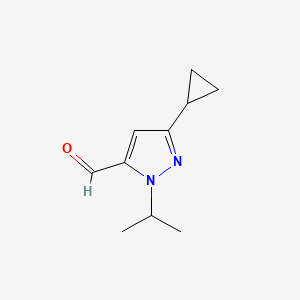![molecular formula C10H17N3O B1522492 1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine CAS No. 1179018-91-7](/img/structure/B1522492.png)
1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine
Vue d'ensemble
Description
“1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine” is a chemical compound with the molecular formula C10H17N3O and a molecular weight of 195.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered oxazole ring, which contains nitrogen and oxygen atoms, attached to a piperazine ring via a methylene bridge .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Its exact physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the available resources.
Applications De Recherche Scientifique
Antibacterial and Cytotoxic Activities
A study by Mekky and Sanad (2020) explored novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies against E. coli, S. aureus, and S. mutans strains. Additionally, compound 5e demonstrated biofilm inhibition activities superior to Ciprofloxacin and exhibited the best inhibitory activity against MurB enzyme, a target for antibiotic resistance management (Ahmed E. M. Mekky, S. Sanad, 2020).
Polymer Synthesis
Research by Hattori and Kinoshita (1979) involved synthesizing polyamides containing theophylline and thymine through reactions with piperazine. These polyamides have applications in materials science, showcasing the versatility of piperazine derivatives in polymer chemistry (M. Hattori, M. Kinoshita, 1979).
Antidepressant Drug Metabolism
Mette G. Hvenegaard et al. (2012) studied the metabolism of Lu AA21004, a novel antidepressant, identifying the role of piperazine derivatives in drug metabolism. This research highlights the significance of understanding how derivatives of piperazine are metabolized for therapeutic applications (Mette G. Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities
Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing their potent antimicrobial and antifungal activities. This demonstrates the potential of piperazine derivatives in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Antidepressant and Antianxiety Effects
A study by Kumar et al. (2017) on novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine showed significant antidepressant and antianxiety activities in behavioral tests on mice. This research underlines the therapeutic potential of piperazine derivatives in treating mental health disorders (J. Kumar et al., 2017).
Mécanisme D'action
The mechanism of action of “1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperazine” is not clear from the available information. Oxazole derivatives in general have been found to exhibit a variety of biological activities, and their five-membered aromatic ring can engage with many enzymes and receptors through diverse non-covalent bonds .
Propriétés
IUPAC Name |
4,5-dimethyl-2-(piperazin-1-ylmethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-8-9(2)14-10(12-8)7-13-5-3-11-4-6-13/h11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSPOOMNZAMVAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



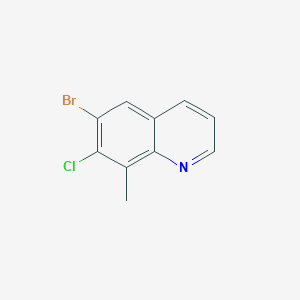
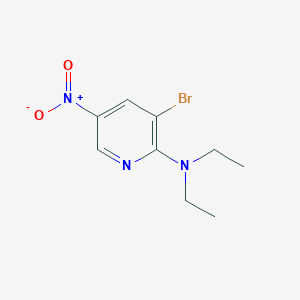
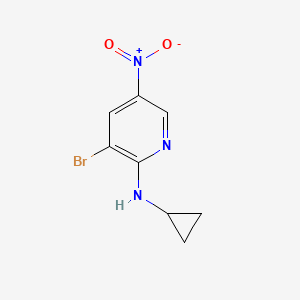



![tert-Butyl (1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)carbamate](/img/structure/B1522419.png)


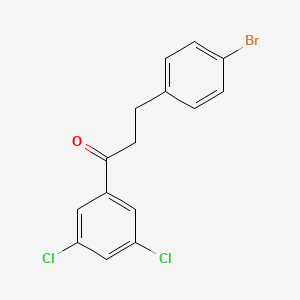
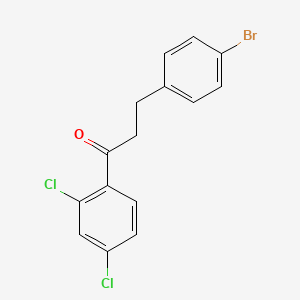
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate](/img/structure/B1522426.png)

